Cas no 1567125-61-4 ((1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide)

(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanesulfonamide, tetrahydro-, 1,1-dioxide
- (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide
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- MDL: MFCD26064724
- Inchi: 1S/C5H11NO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2,(H2,6,9,10)
- InChI Key: XGJMEBZBSSXHPL-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CCC1CS(N)(=O)=O
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283812-10.0g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-283812-0.25g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 0.25g |
$972.0 | 2023-09-07 | ||
Enamine | EN300-283812-1.0g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-283812-5g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 5g |
$3065.0 | 2023-09-07 | ||
Enamine | EN300-283812-5.0g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 5g |
$4102.0 | 2023-06-04 | ||
Ambeed | A1087089-1g |
(1,1-Dioxidotetrahydrothiophen-3-yl)methanesulfonamide |
1567125-61-4 | 95% | 1g |
$827.0 | 2024-04-23 | |
Enamine | EN300-283812-0.1g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 0.1g |
$930.0 | 2023-09-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038768-1g |
(1,1-Dioxidotetrahydrothiophen-3-yl)methanesulfonamide |
1567125-61-4 | 95% | 1g |
¥5677.0 | 2023-04-10 | |
Enamine | EN300-283812-2.5g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 2.5g |
$2071.0 | 2023-09-07 | ||
Enamine | EN300-283812-1g |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide |
1567125-61-4 | 1g |
$1057.0 | 2023-09-07 |
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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2. Back matter
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide
The Compound CAS No. 1567125-61-4: (1,1-Dioxo-1λ6-thiolan-3-yl)methanesulfonamide
The compound with CAS number 1567125-61-4, commonly referred to as (1,1-dioxo-1λ6-thiolan-3-yl)methanesulfonamide, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse functionalities. The structure of this compound is characterized by a thiolane ring system substituted with a methanesulfonamide group, making it a derivative of thiolane derivatives.
The thiolane ring system in this compound is a five-membered heterocyclic structure containing sulfur. The presence of the 1,1-dioxo group indicates that the sulfur atom in the thiolane ring is in an oxidized state, forming a sulfolane-like structure. This oxidation state is crucial for the compound's reactivity and stability. The methanesulfonamide group attached to the thiolane ring introduces additional functionality, such as enhanced solubility and potential bioavailability.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to modulate enzyme activity and target specific biological pathways. The (1,1-dioxo-1λ6-thiolan-3-yl)methanesulfonamide compound has shown promise in preliminary in vitro assays for its potential anti-inflammatory and analgesic properties. Researchers have also explored its role as a precursor in the synthesis of more complex bioactive molecules.
In terms of synthesis, this compound can be prepared through a multi-step process involving the oxidation of thiolane derivatives followed by nucleophilic substitution reactions. The use of oxidizing agents such as hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) is common in this process. The introduction of the methanesulfonamide group typically involves reacting the oxidized thiolane derivative with methanesulfonyl chloride in the presence of a base.
The physical properties of this compound include a melting point range of approximately 200–220°C and a molecular weight of around 284 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy.
From an environmental perspective, understanding the biodegradation pathways of this compound is essential for assessing its ecological impact. Recent research has indicated that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage of the sulfonamide group, leading to the formation of less complex byproducts.
In conclusion, CAS No. 1567125-61-4 represents a significant advancement in the field of heterocyclic chemistry and drug discovery. Its unique structure and functional groups position it as a valuable tool for exploring new therapeutic agents and chemical intermediates. Continued research into its properties and applications will undoubtedly contribute to further innovations in medicinal chemistry.
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